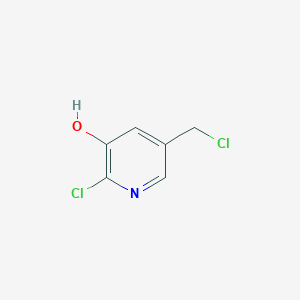

2-Chloro-5-(chloromethyl)pyridin-3-OL

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C6H5Cl2NO |

|---|---|

Peso molecular |

178.01 g/mol |

Nombre IUPAC |

2-chloro-5-(chloromethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H5Cl2NO/c7-2-4-1-5(10)6(8)9-3-4/h1,3,10H,2H2 |

Clave InChI |

NVRCWIBUOBBARV-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=NC(=C1O)Cl)CCl |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Reaction Chemistry of 2 Chloro 5 Chloromethyl Pyridin 3 Ol

Established Synthetic Pathways for Pyridinols with Halogenated Side Chains

The construction of the 2-Chloro-5-(chloromethyl)pyridin-3-ol scaffold relies on a combination of synthetic strategies developed for functionalizing the pyridine (B92270) nucleus and its side chains.

The introduction of a chloromethyl group onto a pyridine ring is typically achieved through indirect methods, as direct chloromethylation is often problematic. A common strategy involves a multi-step sequence starting with a Friedel-Crafts acylation reaction to install a carbonyl group at the desired position. This is followed by reduction of the carbonyl to a hydroxymethyl group (-CH₂OH). The final step is the chlorination of this alcohol using standard reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the target chloromethyl moiety. google.com

An alternative pathway is the radical chlorination of a pre-existing methyl group on the pyridine ring. This reaction is typically initiated by UV light or a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN). google.com This method is highly relevant for precursors that already contain a methyl group at the 5-position.

Direct halogenation of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution (EAS). uiowa.edunsf.gov While EAS reactions on pyridine, when forced under strong acidic conditions, tend to direct substitution to the 3-position, they often require high temperatures and can result in mixtures of products. nsf.gov

To overcome these limitations, several strategies have been developed:

Pyridine N-Oxides: Conversion of the pyridine nitrogen to an N-oxide activates the ring, making it more susceptible to electrophilic attack, particularly at the 2- and 4-positions. uiowa.edu Subsequent deoxygenation restores the pyridine ring.

Directed Metalation: The use of directing groups can facilitate metalation at a specific position, followed by quenching with a halogen source.

Novel Reagents: Advanced methods include the use of specially designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles, offering a high degree of regioselectivity. nih.govresearchgate.netchemrxiv.org

The direct C-H hydroxylation of pyridine rings, especially at the C3 position, is a synthetically desirable but difficult transformation. nih.gov One effective modern approach involves the photochemical valence isomerization of pyridine N-oxides. This metal-free method allows for the selective introduction of a hydroxyl group at the C3 position and is compatible with a wide range of other functional groups. nih.gov The newly installed hydroxyl group is not merely a terminal feature; it can serve as a handle for further diversification. For instance, it can be converted to an aryl triflate, which can then participate in various palladium-catalyzed cross-coupling reactions with nucleophiles such as alkynes, boronic acids, and amines. nih.gov

Analogous Synthetic Routes for Related Pyridine Derivatives

Insights into the synthesis of this compound can be gleaned from established routes for structurally similar compounds.

The conversion of a hydroxymethyl group (-CH₂OH) to a chloromethyl group (-CH₂Cl) on a pyridine ring is a common and crucial transformation. This step is often accomplished using standard chlorinating agents. A process for producing 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, an intermediate for the proton pump inhibitor Omeprazole, involves the chlorination of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. google.com

The choice of chlorinating agent can significantly impact reaction efficiency and product purity. A study on the synthesis of 2-bromo-6-chloromethylpyridine from 2-bromo-6-hydroxymethylpyridine compared the use of thionyl chloride (SOCl₂) with cyanuric chloride. mdpi.com While SOCl₂ is a robust chlorinating agent, it can lead to over-chlorination, where other ring substituents are also replaced. In contrast, the adduct formed between cyanuric chloride and DMF provided the desired product cleanly without side reactions. mdpi.com

| Reagent | Conditions | Primary Product | Key Side Product/Observation |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in DCM, 0-40 °C | 2-Bromo-6-chloromethylpyridine | Formation of 2-chloro-6-chloromethylpyridine via over-chlorination. |

| Cyanuric Chloride • DMF | DCM, Room Temperature | 2-Bromo-6-chloromethylpyridine | Clean conversion with no observed over-chlorination side product. |

The synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043), a key intermediate for neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid, provides a highly relevant model for the target compound. agropages.comchemicalbook.com The industrial synthesis typically starts from 3-methylpyridine (B133936) (β-picoline) and proceeds in two main stages. agropages.comscispace.com

Ring Chlorination: The first step is the chlorination of the pyridine ring. Reacting 3-methylpyridine with chlorine gas in the presence of a catalyst yields 2-chloro-5-methylpyridine (B98176). scispace.compatsnap.com

Side-Chain Chlorination: The resulting 2-chloro-5-methylpyridine undergoes a subsequent radical chlorination of the side-chain methyl group. This reaction is performed with chlorine gas under UV irradiation or in the presence of a radical initiator to produce 2-chloro-5-(chloromethyl)pyridine. google.comgoogleapis.com

Different methodologies exist for these chlorination steps, including vapor-phase chlorination at high temperatures and liquid-phase processes, each with distinct conditions and outcomes. google.comgoogle.com

| Starting Material | Reaction Step | Reagents & Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 3-Methylpyridine | Ring Chlorination | Cl₂, Catalyst, Water, 40-60 °C | 2-Chloro-5-methylpyridine | Not specified | scispace.com |

| 2-Oxo-5-methyl-5,6-dichloropiperidine | Dehydrohalogenation & Chlorination | POCl₃ or Phosgene, Trichlorobenzene, 80-130 °C | 2-Chloro-5-methylpyridine | Not specified | google.com |

| 2-Chloro-5-methylpyridine | Side-Chain Chlorination | Cl₂, Radical Initiator (AIBN), Water, 65-67 °C | 2-Chloro-5-(chloromethyl)pyridine | 68% (mono-chlorinated) | google.comgoogleapis.com |

| 2-Chloro-5-(hydroxymethyl)pyridine | Hydroxyl to Chloro Conversion | Thionyl chloride, 1,2-dichloroethane (B1671644), Reflux | 2-Chloro-5-(chloromethyl)pyridine | High yield (quantitative) | prepchem.com |

Multi-Step Approaches from Pyridine Carboxylic Acids (analogous to 2-chloropyridine-5-carboxylic acid pathways)

The synthesis of chloromethylpyridines often originates from corresponding pyridine carboxylic acids. While direct synthetic routes for this compound from a corresponding carboxylic acid are not extensively detailed in readily available literature, the pathway can be inferred from analogous, well-documented syntheses, such as the conversion of 2-chloropyridine-5-carboxylic acid to 2-chloro-5-(chloromethyl)pyridine. google.com This multi-step process typically involves the sequential functional group transformations of the carboxylic acid moiety.

The general synthetic strategy involves three main steps:

Activation of the Carboxylic Acid: The process begins with the conversion of the carboxylic acid group into a more reactive derivative, typically an acid chloride. This is commonly achieved by reacting the pyridine carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.comepo.org

Reduction to the Alcohol: The resulting acid chloride is then reduced to the corresponding hydroxymethyl group. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). google.com This step selectively reduces the acid chloride without affecting the chloro-substituents on the pyridine ring.

Chlorination of the Hydroxymethyl Group: The final step is the conversion of the newly formed hydroxymethyl group into a chloromethyl group. This is also typically accomplished using a chlorinating agent such as thionyl chloride, which substitutes the hydroxyl group with a chlorine atom. google.comprepchem.com

This established pathway for 2-chloro-5-(chloromethyl)pyridine provides a reliable blueprint for the potential synthesis of its 3-hydroxy analogue. google.com The presence of the hydroxyl group at the 3-position would necessitate the use of appropriate protecting groups during the synthesis to prevent unwanted side reactions, particularly during the chlorination steps.

Cyclization Routes for Pyridine Ring Formation (e.g., cyclopentadiene-acrolein route for related chloromethylpyridines)

An alternative to modifying existing pyridine rings is the de novo construction of the pyridine skeleton through cyclization reactions. These methods build the heterocyclic ring from acyclic precursors. For the synthesis of 2-chloro-5-(chloromethyl)pyridine, a notable example is the cyclopentadiene-acrolein route. google.com This method avoids some of the challenges associated with the selective chlorination of pyridine derivatives, such as the formation of multiple isomers. epo.orggoogle.com

The general principle of cyclization routes involves the reaction of ammonia (B1221849) or an ammonia source with a dicarbonyl compound or its equivalent to form the dihydropyridine (B1217469) ring, which is subsequently oxidized and further functionalized. A patented process describes a cyclization reaction involving an intermediate derived from cyclopentadiene (B3395910) and acrolein to directly produce 2-chloro-5-(chloromethyl)pyridine. google.com This approach can offer high product purity. google.com

More advanced cyclization strategies for forming substituted pyridines include metal-catalyzed reactions. For instance, ruthenium-catalyzed cycloisomerization of propargyl diynols can produce unsaturated aldehydes, which then react to form 1-azatrienes. A subsequent 6π-electrocyclization and dehydration sequence yields highly substituted pyridines with excellent regiocontrol. nih.govnih.gov Although not specifically applied to this compound, these modern synthetic methods demonstrate the potential for constructing complex pyridine derivatives from simple acyclic starting materials. nih.govnih.gov

Optimization of Synthetic Conditions and Reaction Parameters

The efficiency, selectivity, and safety of synthetic routes leading to chlorinated pyridines are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, pressure, and the use of additives like buffering agents.

Catalytic System Development and Evaluation (e.g., supported palladium chloride catalysts for related chlorinations)

Catalysts play a crucial role in many chlorination reactions, enhancing reaction rates and improving selectivity. In the synthesis of chlorinated pyridines, both homogeneous and heterogeneous catalysts are employed.

For the direct chlorination of pyridine derivatives, Lewis acid catalysts such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are commonly used. google.com However, these can sometimes lead to the formation of undesired byproducts. researchgate.net More advanced catalytic systems have been developed to overcome these limitations. For instance, palladium-based catalysts have shown significant promise. A patent discloses a method for synthesizing 2-chloro-5-(chloromethyl)pyridine via a one-step reaction from 3-methylpyridine and chlorine using a supported palladium chloride (PdCl₂) catalyst. patsnap.com In this process, a PdCl₂/Al₂O₃ catalyst was prepared and used in a quartz tube reactor for a gas-phase chlorination reaction. patsnap.com

Mechanistic studies on palladium-catalyzed C-H chlorination of 2-ortho-tolylpyridine have identified PdCl₂ as an optimal catalyst for this transformation in acetonitrile. nih.gov The reaction is proposed to proceed through a cycle involving ligand-directed C-H activation (cyclopalladation), followed by oxidation of the palladacycle. nih.gov Such detailed mechanistic understanding is vital for the rational design of more efficient catalysts.

| Catalyst System | Substrate | Product | Key Findings |

| PdCl₂/Al₂O₃ | 3-Methylpyridine | 2-Chloro-5-(chloromethyl)pyridine | One-step gas-phase reaction with good selectivity. patsnap.com |

| PdCl₂ | 2-ortho-tolylpyridine | 2-(2-(chloromethyl)phenyl)pyridine | Optimal catalyst identified for C-H chlorination; reaction proceeds via rate-limiting cyclopalladation. nih.gov |

| Ferric Chloride (FeCl₃) | Chloro-substituted (trichloromethyl)pyridine | Polychlorinated pyridines | Effective Lewis acid catalyst for liquid-phase chlorination at elevated temperatures. google.com |

| Zeolite K-L | 4-Chlorotoluene | 2,4-Dichlorotoluene | Demonstrates selective chlorination compared to conventional FeCl₃, indicating the role of catalyst structure. researchgate.net |

Solvent Effects and Reaction Medium Selection (e.g., dichloromethane, toluene (B28343), or aqueous systems for related compounds)

The choice of solvent is a critical parameter that can significantly influence reaction outcomes, including reaction rate, product yield, and selectivity. In the synthesis of chloromethylpyridines and related compounds, a variety of solvents are used depending on the specific reaction.

For the chlorination of hydroxymethylpyridines to chloromethylpyridines using thionyl chloride, chlorinated solvents like 1,2-dichloroethane or chloroform (B151607) are often employed. prepchem.com A scalable process for preparing 2,3-bis(chloromethyl)pyridine (B1602016) hydrochloride identified toluene, in combination with a catalytic amount of DMF, as a safe and effective solvent system when using thionyl chloride, avoiding hazardous incompatibilities seen with other solvents like MTBE. researchgate.net

In a cyclization route to synthesize 2-chloro-5-(chloromethyl)pyridine, toluene was used as the solvent for the reaction involving phosgene, with reaction temperatures between 70-80°C. google.com Aqueous systems are also relevant, particularly in work-up procedures or in phase-transfer catalyzed reactions. For instance, the dechlorination of chlorinated pyridines can be carried out using zinc in a medium containing a water-immiscible organic solvent and an aqueous base, facilitated by a phase transfer catalyst. google.com

| Reaction Type | Solvent(s) | Role of Solvent | Example Compound(s) |

| Chlorination of Hydroxymethyl Group | Dichloromethane, 1,2-Dichloroethane, Toluene | Provides a medium for reacting alcohol with thionyl chloride. prepchem.comresearchgate.netresearchgate.net | 2-Chloro-5-(hydroxymethyl)pyridine, Biphenyl-4-methanol prepchem.comresearchgate.net |

| Cyclization Reaction | Toluene, Chlorobenzene | Solvent for cyclization using reagents like phosgene. google.com | 2-Chloro-5-(chloromethyl)pyridine google.com |

| Dechlorination | Water-immiscible organic solvent / Aqueous base | Two-phase system for reactions involving phase transfer catalysts. google.com | 2,3,5,6-Tetrachloropyridine google.com |

| C-H Chlorination | Acetonitrile (MeCN) | Optimal solvent for PdCl₂-catalyzed chlorination. nih.gov | 2-ortho-tolylpyridine nih.gov |

Temperature and Pressure Optimization (e.g., 40-160°C for related chlorination reactions)

Temperature and pressure are fundamental parameters that control reaction kinetics and thermodynamics. Their optimization is essential for maximizing yield and minimizing reaction time and side product formation.

For liquid-phase chlorination of pyridine derivatives, temperatures can vary widely. The chlorination of chloro-substituted 6-(trichloromethyl)pyridine can be conducted at temperatures from 160°C to 220°C at atmospheric pressure. google.com It was also found that conducting the reaction under superatmospheric pressure (e.g., up to 300 psig) can lead to a more efficient and economical process, with preferred conditions around 180°C to 210°C and 190 to 210 psig. google.com Solvent-free chlorination of 2-hydroxypyridines using equimolar phosphorus oxychloride in a sealed reactor has been effectively carried out at temperatures of 140–160°C. nih.gov

Vapor-phase chlorinations typically require higher temperatures. The chlorination of 3-methylpyridine over a supported palladium chloride catalyst was conducted with the catalyst layer maintained at 250°C, with the reaction temperature rising to 280°C. patsnap.com Another process for vapor-phase chlorination of pyridine notes a broad suitable temperature range of 200°C to 500°C. googleapis.com

| Process | Temperature Range | Pressure | Key Observations |

| Liquid-Phase Chlorination | 160°C - 220°C | Atmospheric | Effective chlorination of trichloromethylpyridines. google.com |

| Liquid-Phase Chlorination | 180°C - 210°C | 190 - 210 psig | Superatmospheric pressure improves efficiency and economy. google.com |

| Solvent-Free Chlorination | 140°C - 160°C | Sealed Reactor | Efficient chlorination of hydroxypyridines with equimolar POCl₃. nih.gov |

| Vapor-Phase Chlorination | 250°C - 280°C | Atmospheric | Gas-phase reaction over a supported PdCl₂ catalyst. patsnap.com |

| Cyclization Reaction | 70°C - 80°C | Atmospheric | Optimal temperature range for a specific cyclization route. google.com |

Acid Buffering Agent Application in Chlorination Processes (e.g., sodium dihydrogen phosphate (B84403) for related reactions)

The control of pH is crucial in many chemical reactions, especially those that produce or consume acids. In chlorination processes, hydrogen chloride (HCl) is often generated as a byproduct, which can lead to unwanted side reactions or catalyst deactivation. The application of an acid buffering agent can mitigate these issues by maintaining the pH of the reaction mixture within a desired range.

A patent for the synthesis of 2-chloro-5-(chloromethyl)pyridine from 3-methylpyridine describes the use of an acid buffering agent solution. google.com In this method, the pH of the solution is adjusted to a range of 4-5 before the introduction of chlorine gas for the chlorination reaction. google.com While the specific buffering agent is not named in the abstract, the use of phosphate buffers like sodium dihydrogen phosphate is common in related chemical processes to maintain stable pH conditions. This control helps to improve the selectivity of the reaction and prevent degradation of the starting materials and products. In other contexts, bases like pyridine itself can act as an acid scavenger in chlorination reactions. nih.govchemistryworld.com

Continuous Flow Synthesis Approaches for Pyridine Derivatives (e.g., for related chloromethylpyridines)

Continuous flow chemistry has emerged as an enabling technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of pyridine derivatives. researchgate.netmit.edu This methodology involves pumping reagents through a network of tubes or microreactors where the reaction occurs. The continuous nature of the process allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety. researchgate.netnih.gov

The synthesis of derivatives of related compounds, such as 2-chloro-5-(chloromethyl)pyridine, has been successfully demonstrated using flow reactors. researchgate.net This approach facilitates a more controlled, efficient, and scalable production of key intermediates. researchgate.net For instance, the reaction of 2-chloro-5-(chloromethyl)pyridine with hydrazine (B178648) hydrate (B1144303) to form 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) can be performed efficiently in a continuous flow setup. researchgate.net This method ensures optimal reaction control and greater safety, which is particularly crucial when dealing with potentially hazardous reagents or intermediates. researchgate.net

The advantages of continuous flow synthesis over traditional batch methods for preparing pyridine derivatives are significant. Flow chemistry enables rapid heating and cooling, precise control of residence time, and a high surface-area-to-volume ratio, which collectively contribute to better product selectivity and reduced formation of byproducts. mit.edu Furthermore, the small reactor volumes inherent in flow systems minimize the risks associated with handling hazardous materials and exothermic reactions. mit.edu This technology has been applied to the synthesis of various complex molecules, demonstrating its flexibility and potential to streamline the production of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.govnih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives

Green Chemistry Principles in the Synthesis of Halogenated Pyridines

The growing emphasis on sustainability has propelled the integration of green chemistry principles into the synthesis of pyridine derivatives. ijarsct.co.in These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. acs.org For the synthesis of halogenated pyridines, this involves a shift away from traditional methods that often employ harsh conditions and toxic reagents. ijarsct.co.in

Key green chemistry approaches applicable to halogenated pyridine synthesis include:

Atom Economy : This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all reactant atoms into the final product, thereby reducing waste. acs.org Synthetic routes are designed to be as efficient as possible, favoring addition reactions over substitutions or eliminations that generate stoichiometric byproducts. rsc.org

Use of Safer Reagents : A critical aspect of greening the synthesis of halogenated pyridines is the replacement of hazardous reagents. For instance, using milder and more selective chlorinating agents like N-chlorosuccinimide (NCS) is preferred over highly toxic and hazardous chlorine gas. ijarsct.co.in

Safer Solvents and Reaction Conditions : Many conventional reactions utilize toxic organic solvents such as chloroform or benzene (B151609). ijarsct.co.in Green approaches focus on using benign alternatives like water or ethanol, or developing solvent-free reaction conditions. ijarsct.co.inrsc.org Microwave-assisted synthesis is another technique that aligns with green chemistry, as it often leads to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.govresearchgate.net

Catalysis : The use of catalytic reagents is superior to stoichiometric ones, as catalysts are used in small amounts and can be recycled, which minimizes waste. acs.org Designing efficient and recyclable catalysts for pyridine synthesis under mild conditions is a significant area of research. nih.gov

Reduction of Derivatives : Green synthesis aims to avoid the use of protecting groups and other temporary derivatives, which add steps to the synthesis and generate waste. acs.org The use of highly specific catalysts, such as enzymes, can often eliminate the need for protecting groups. acs.org

By applying these principles, the synthesis of halogenated pyridines can be made more environmentally friendly, cost-effective, and safer, aligning with the broader goals of sustainable chemical manufacturing.

Table 2: Application of Green Chemistry Principles to Halogenated Pyridine Synthesis

Chemical Transformations and Reactivity Profile of 2 Chloro 5 Chloromethyl Pyridin 3 Ol

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the 5-position of the pyridine (B92270) ring is structurally analogous to a benzylic halide. This makes the carbon atom of the chloromethyl group highly susceptible to nucleophilic attack, as the pyridine ring can stabilize the transition state of the substitution reaction. This reactivity allows for a wide range of derivatization possibilities.

Analogous to the transformations observed with 2-chloro-5-(chloromethyl)pyridine (B46043), the chloromethyl group can readily react with hydrazine (B178648) and its derivatives. researchgate.net This nucleophilic substitution reaction typically proceeds by the attack of the nitrogen atom of the hydrazine on the electrophilic methylene (B1212753) carbon, displacing the chloride ion. Such reactions are fundamental in synthesizing more complex heterocyclic systems or in linking the pyridine core to other molecules. For instance, the reaction of a related chloropyridine derivative with hydrazine hydrate (B1144303) leads to the formation of a hydrazido-pyridine compound. mdpi.com

| Reactant | Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| 2-Chloro-5-(chloromethyl)pyridin-3-ol | Hydrazine hydrate (N₂H₄·H₂O) | Solvent (e.g., Ethanol), Reflux | 2-Chloro-5-(hydrazinylmethyl)pyridin-3-ol |

| This compound | Methylhydrazine (CH₃NHNH₂) | Solvent (e.g., Ethanol), Room Temperature or gentle heating | 2-Chloro-5-((2-methylhydrazinyl)methyl)pyridin-3-ol |

The chloromethyl group is also reactive towards various amine nucleophiles. Secondary amines, for example, can displace the chloride to form tertiary amines. This type of reaction, known as N-alkylation, is widely used in the synthesis of pharmaceutical and agrochemical compounds. Studies on related chloromethylpyridines have shown efficient reactions with N,N-dimethylalkylamines to yield quaternary ammonium (B1175870) salts, demonstrating the high reactivity of the chloromethyl group. mdpi.com The general reaction of 2-chloropyridines with secondary amines is a well-established transformation. researchgate.net

| Reactant | Amine Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| This compound | Diethylamine ((C₂H₅)₂NH) | Aprotic solvent (e.g., THF, CH₃CN), Base (e.g., K₂CO₃) | 2-Chloro-5-((diethylamino)methyl)pyridin-3-ol |

| This compound | Piperidine (C₅H₁₀NH) | Ethanol, Reflux | 2-Chloro-5-(piperidin-1-ylmethyl)pyridin-3-ol |

Beyond nitrogen nucleophiles, the chloromethyl group can react with other heteroatom nucleophiles. Oxygen-based nucleophiles, such as alkoxides or carboxylates, can be used to form ethers and esters, respectively. Sulfur-based nucleophiles, like thiols or thiocyanates, yield thioethers and thiocyanates. These reactions further expand the synthetic utility of this compound, allowing for the introduction of a variety of functional groups.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on a pyridine ring is generally more challenging than on a benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgwikipedia.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing this deactivation. wikipedia.orgyoutube.com

However, the substituents on the ring significantly influence the outcome. In this compound, the hydroxyl group at the 3-position is a powerful activating, ortho-, para-directing group. The chloro group at the 2-position and the chloromethyl group at the 5-position are deactivating. The directing effect of the hydroxyl group is expected to dominate. Electrophilic attack would be directed to the positions ortho and para to the hydroxyl group, which are positions 2, 4, and 6. Positions 2 and 5 are already substituted. Therefore, electrophilic substitution would most likely occur at position 4 or 6. For instance, studies on the nitration of 3-hydroxypyridine (B118123) have shown that substitution occurs at the 2-position, demonstrating the strong directing influence of the hydroxyl group that can overcome the general deactivation of the ring. rsc.org

Reactivity of the Hydroxyl Group

The hydroxyl group at the 3-position imparts phenolic character to the molecule, making it weakly acidic and allowing it to undergo reactions typical of phenols.

Etherification : The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. This Williamson ether synthesis would involve deprotonation of the hydroxyl group to form a pyridinoxide anion, which then acts as a nucleophile.

Esterification : Ester derivatives can be formed by reacting the hydroxyl group with acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. chemicalbook.com The formation of "Barton esters" from N-hydroxypyridine-2-thione is a related transformation involving the esterification of a hydroxyl group on a pyridine derivative. libretexts.org

Halogenation : The direct replacement of a phenolic hydroxyl group with a halogen is a difficult transformation. It typically requires harsh reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) at high temperatures. google.com Milder and more regioselective methods for the halogenation of activated pyridines using reagents like N-bromosuccinimide (NBS) have also been developed. researchgate.net

Pyridine Ring Reactivity and Transformations

The pyridine ring itself can participate in several types of reactions that can modify its structure or substituents.

N-Oxide Formation : The nitrogen atom in the pyridine ring can be oxidized to an N-oxide using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The resulting pyridine N-oxide exhibits altered reactivity; for example, it can facilitate electrophilic substitution at the 4-position.

Nucleophilic Aromatic Substitution (NAS) : The chloro group at the 2-position is activated towards nucleophilic aromatic substitution. The electron-withdrawing nitrogen atom stabilizes the negative charge in the Meisenheimer complex intermediate, particularly for substituents at the 2- and 4-positions. Thus, the chlorine atom can be displaced by strong nucleophiles like alkoxides, amines, or thiolates, often requiring heat.

Ring Transformation : Under specific conditions, the pyridine ring can undergo cleavage and rearrangement. The Zincke-König reaction, which involves the ring-opening of pyridinium (B92312) salts by amines, is a classic example of such a transformation. clockss.org While the pyridine ring is generally stable, various metal-catalyzed reactions and cycloadditions can also be employed to construct more complex fused heterocyclic systems. acsgcipr.org

Spectroscopic and Structural Characterization of 2 Chloro 5 Chloromethyl Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Chloro-5-(chloromethyl)pyridin-3-ol, ¹H NMR, ¹³C NMR, and two-dimensional NMR methods collectively provide a complete picture of the molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. rsc.org

The pyridine ring has two remaining protons at positions 4 and 6.

H-6 Proton: This proton is adjacent to the nitrogen atom and the chlorine atom at C-2, which are both electron-withdrawing. This environment causes a significant downfield shift, placing its resonance at a high chemical shift value, likely in the range of δ 8.0-8.3 ppm. It would appear as a doublet due to coupling with the H-4 proton.

H-4 Proton: This proton is situated between the hydroxyl group and the chloromethyl group. Its resonance is expected to appear further upfield compared to H-6, likely in the range of δ 7.2-7.5 ppm. It would also appear as a doublet due to coupling with the H-6 proton. The coupling constant (J) for this meta-coupling would be small, typically in the range of 2-3 Hz.

Chloromethyl Protons (-CH₂Cl): The protons of the chloromethyl group are attached to an sp³-hybridized carbon and are influenced by the adjacent chlorine atom. They are expected to produce a singlet in the region of δ 4.5-4.8 ppm.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors like solvent, concentration, and temperature. It typically appears as a broad singlet and its signal can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.0 - 8.3 | Doublet (d) | ~2-3 |

| H-4 | 7.2 - 7.5 | Doublet (d) | ~2-3 |

| -CH₂Cl | 4.5 - 4.8 | Singlet (s) | N/A |

| -OH | Variable | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts for substituted pyridines can be estimated based on the effects of each substituent. stenutz.eutestbook.com

C-2: Attached to the electronegative chlorine atom and nitrogen, this carbon is expected to be significantly deshielded, with a predicted chemical shift around 150-153 ppm. chemicalbook.com

C-3: The carbon bearing the hydroxyl group will be shielded, with its resonance appearing in the range of 155-158 ppm.

C-4: This carbon atom's chemical shift is influenced by the adjacent hydroxyl and chloromethyl groups, predicted to be in the 125-128 ppm range.

C-5: The carbon attached to the chloromethyl group is expected to have a chemical shift around 130-133 ppm.

C-6: This carbon, adjacent to the ring nitrogen, will be deshielded, with a predicted resonance around 148-151 ppm.

-CH₂Cl: The carbon of the chloromethyl group will appear in the aliphatic region of the spectrum, typically around 43-46 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 153 |

| C-3 | 155 - 158 |

| C-4 | 125 - 128 |

| C-5 | 130 - 133 |

| C-6 | 148 - 151 |

| -CH₂Cl | 43 - 46 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals for H-4 and H-6, confirming their scalar coupling and spatial proximity in the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the -CH₂Cl proton signal with the -CH₂Cl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The -CH₂Cl protons showing cross-peaks to C-4, C-5, and C-6.

The H-4 proton showing correlations to C-2, C-5, and C-6.

The H-6 proton showing correlations to C-2, C-4, and C-5. These HMBC correlations are crucial for definitively establishing the 2, 3, and 5 substitution pattern on the pyridine ring. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would display absorption bands corresponding to its specific functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. chemicalbook.com This broadening is a result of hydrogen bonding.

Aromatic C-H Stretch: A medium to weak absorption band typically appears just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

Aliphatic C-H Stretch: The C-H stretching vibrations of the -CH₂Cl group are expected in the 2850-3000 cm⁻¹ range.

C=C and C=N Ring Stretching: The pyridine ring exhibits characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond of the hydroxyl group is expected to appear as a strong band in the 1200-1300 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibrations for both the aromatic chloride and the chloromethyl group would be found in the fingerprint region, typically between 600-800 cm⁻¹. bldpharm.com

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H (-CH₂) | C-H Stretch | 2850 - 3000 | Medium-Weak |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| Phenolic C-O | C-O Stretch | 1200 - 1300 | Strong |

| Chloroalkane (-CH₂Cl) | C-Cl Stretch | 650 - 750 | Medium-Strong |

| Chloroarene (Ar-Cl) | C-Cl Stretch | 600 - 800 | Medium-Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. For pyridine and its derivatives, the most intense Raman bands are often associated with the vibrations of the aromatic ring. acs.orgacs.org

Ring Breathing Mode: A very strong and sharp band, characteristic of the pyridine ring, is expected around 990-1010 cm⁻¹. This mode involves the symmetric expansion and contraction of the entire ring.

Ring Stretching Modes: Other prominent bands corresponding to various C-C and C-N stretching vibrations within the ring would also be visible, often appearing in the 1020-1050 cm⁻¹ and 1570-1610 cm⁻¹ regions. researchgate.net The exact positions of these bands would be influenced by the nature and position of the substituents. The substitution pattern of this compound would cause shifts in these characteristic frequencies compared to unsubstituted pyridine. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For 2-chloro-5-(chloromethyl)pyridine (B46043), which has a molecular formula of C₆H₅Cl₂N, the calculated molecular weight is approximately 162.01 g/mol . nih.gov

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the fragmentation pattern of 2-chloro-5-(chloromethyl)pyridine reveals key structural information. The most abundant fragment ion, known as the base peak, is observed at a mass-to-charge ratio (m/z) of 126. nih.gov A significant secondary peak appears at m/z 128. nih.gov This two-unit mass difference is characteristic of the isotopic pattern of chlorine, representing fragments containing the ³⁵Cl and ³⁷Cl isotopes, respectively, in an approximate 3:1 ratio. The molecular ion peak is observed at m/z 161. nih.gov

| Feature | m/z Value | Description |

|---|---|---|

| Molecular Ion | 161 | Represents the intact molecule that has lost one electron. |

| Top Peak | 126 | The most abundant fragment ion. |

| 2nd Highest Peak | 128 | Corresponds to the isotopic variant of the m/z 126 fragment containing one ³⁷Cl atom. |

X-ray Crystallography and Solid-State Structural Investigations of 2-chloro-5-(chloromethyl)pyridine

X-ray crystallography has been employed to determine the precise three-dimensional structure of 2-chloro-5-(chloromethyl)pyridine in the solid state. These studies provide detailed information on its molecular conformation, bond parameters, and the nature of its intermolecular interactions within the crystal lattice.

The crystal structure of 2-chloro-5-(chloromethyl)pyridine reveals that the molecule is nearly planar. chemicalbook.comresearchgate.net The root-mean-square (r.m.s.) deviation for most of the atoms from the mean plane is a mere 0.0146 Å. chemicalbook.comresearchgate.net However, the chlorine atom of the 5-chloromethyl group is offset from this plane. chemicalbook.comresearchgate.net The Cl—C—C angle involving this offset chlorine atom is 111.11 (17)°. chemicalbook.comresearchgate.net The bond lengths and angles within the molecule are all within the normal, expected ranges. researchgate.net

| Parameter | Value |

|---|---|

| Cl—C—C angle of chloromethyl group | 111.11 (17)° |

| R.M.S. deviation from planarity | 0.0146 Å |

In the crystalline state, molecules of 2-chloro-5-(chloromethyl)pyridine are connected through intermolecular C—H···N hydrogen bonds. chemicalbook.comresearchgate.net These weak hydrogen bonds form dimers, which are believed to play a significant role in the stabilization of the crystal structure. researchgate.net

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C6—H6A···Ni | 0.97 | 2.57 | 3.453 (3) | 151 |

Advanced Applications of 2 Chloro 5 Chloromethyl Pyridin 3 Ol in Organic Synthesis

Precursor in the Synthesis of Complex Organic Scaffolds

The utility of chlorinated pyridine (B92270) derivatives as foundational materials in the construction of intricate molecular frameworks is well-documented, particularly in the agrochemical industry. The related compound, 2-chloro-5-(chloromethyl)pyridine (B46043), serves as a pivotal intermediate in the synthesis of several commercially important neonicotinoid insecticides. chemicalbook.comnih.gov This highlights the role of the chloromethylpyridine core as a versatile scaffold for building advanced synthetic targets.

The synthesis of these complex molecules often involves the nucleophilic substitution of the chlorine atoms on the pyridine ring and the chloromethyl group. For instance, the chloromethyl group is highly susceptible to displacement by various nucleophiles, enabling the attachment of larger and more complex moieties. This reactivity is fundamental to its application as a building block.

A notable example is the synthesis of imidacloprid (B1192907), a widely used insecticide. nih.gov In this multi-step synthesis, 2-chloro-5-(chloromethyl)pyridine is a key precursor, demonstrating its importance in constructing biologically active, complex organic structures. nih.gov The general synthetic strategies underscore the value of this pyridine derivative in creating sophisticated molecular architectures.

While specific documented examples for 2-Chloro-5-(chloromethyl)pyridin-3-OL are less prevalent in readily available literature, its structural similarity to 2-chloro-5-(chloromethyl)pyridine suggests a strong potential for analogous applications. The presence of the hydroxyl group at the 3-position could be leveraged for further functionalization or to modulate the electronic properties of the pyridine ring, potentially leading to the synthesis of novel complex scaffolds with unique biological activities.

Derivatization for Novel Chemical Entities with Enhanced Chemical Properties

The derivatization of the 2-chloro-5-(chloromethyl)pyridine scaffold is a fruitful area of research for the discovery of new chemical entities with potentially enhanced or novel biological activities. researchgate.net The reactive nature of the chloro and chloromethyl substituents allows for a wide range of chemical modifications, leading to the generation of diverse libraries of compounds for biological screening. asianpubs.org

One study explored the synthesis of new bioactive compounds starting from 2-chloro-5-(chloromethyl)pyridine. asianpubs.org The process involved converting it to the key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759), which was then reacted with various aromatic aldehydes. This led to the formation of hydrazone compounds which, upon preliminary testing, exhibited promising antimicrobial and anti-malarial effects. asianpubs.org This research exemplifies how the derivatization of the chloromethylpyridine core can lead to novel molecules with significant pharmacological potential.

The general approach for such derivatizations often involves a multi-step synthetic route, which can be optimized for efficiency. For example, the use of flow reactors has been explored for the continuous and efficient reaction of 2-chloro-5-(chloromethyl)pyridine to form its derivatives. researchgate.net

The following table summarizes the key transformations and resulting properties of some derivatives of 2-chloro-5-(chloromethyl)pyridine:

| Starting Material | Reagents and Conditions | Derivative | Potential Properties |

| 2-Chloro-5-(chloromethyl)pyridine | 1. Hydrazine (B178648) hydrate2. Aromatic aldehydes | Hydrazone derivatives | Antimicrobial, Anti-malarial |

These findings underscore the potential of the 2-chloro-5-(chloromethyl)pyridine framework in medicinal chemistry and drug development. The introduction of a hydroxyl group, as in this compound, would likely offer additional sites for derivatization, further expanding the accessible chemical space and the potential for discovering new bioactive molecules.

Role in the Development of New Synthetic Reagents and Catalysts

While the direct application of this compound or its close analogues as synthetic reagents or catalysts is not extensively documented in current literature, the broader class of pyridine derivatives plays a significant role in catalysis. nih.gov Pyridine-based ligands are widely used in organometallic chemistry to stabilize and modulate the reactivity of metal centers in various catalytic transformations. nih.gov

The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate to metal ions, forming stable complexes. The electronic and steric properties of the pyridine ligand can be fine-tuned by introducing different substituents on the ring. The presence of chloro, chloromethyl, and hydroxyl groups on the this compound scaffold provides multiple handles for modification to create novel ligands.

For instance, the chloromethyl group could be transformed into a variety of other functional groups, such as phosphines, amines, or thiols, which are known to be effective coordinating groups for a range of transition metals. The hydroxyl group could also participate in ligand design, potentially forming bidentate or tridentate ligands.

The potential for pyridine derivatives to serve as organocatalysts is also an area of active research. The basicity of the pyridine nitrogen can be utilized to catalyze a variety of organic reactions. While specific examples involving this compound are yet to be reported, the inherent properties of its pyridine core suggest that its derivatives could be explored for such applications. The development of chiral pyridine-based catalysts for asymmetric synthesis is a particularly important area where novel scaffolds are continuously sought.

Future Research Directions and Challenges in 2 Chloro 5 Chloromethyl Pyridin 3 Ol Chemistry

Development of Highly Regioselective and Stereoselective Syntheses

Future research will likely focus on advanced catalytic systems to direct the functionalization of the pyridine (B92270) ring. For instance, the titanium(III)-mediated radical arylation of 3-hydroxypyridines has shown high regioselectivity for the 2-position, a strategy that could be adapted for the synthesis of precursors to the target molecule. Similarly, transition-metal-free routes involving the reaction of pyridine N-oxides with silylaryl triflates have demonstrated regioselective synthesis of 3-(2-hydroxyaryl)pyridines. The development of novel directing groups that can be temporarily installed and later removed will be instrumental in achieving C-H functionalization at specific positions of the pyridine nucleus.

Stereoselectivity becomes critical when the compound is used as a scaffold for chiral molecules. The dearomatization of pyridines is a powerful strategy for creating stereocenters. Future efforts will likely explore the use of chiral ligands and catalysts to achieve enantioselective transformations. For example, the stereoselective synthesis of pyridinones has been accomplished through the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt. Adapting such methodologies to the specific functionalities of 2-Chloro-5-(chloromethyl)pyridin-3-ol will be a key area of investigation.

Table 1: Comparison of Potential Regioselective Synthetic Strategies

| Method | Key Features | Potential Advantages for this compound Synthesis | Challenges |

| Titanium(III)-mediated Radical Arylation | High regioselectivity for the 2-position of 3-hydroxypyridines. | Could be used to introduce substituents at the 2-position with high control. | Requires specific precursors and radical reaction conditions. |

| Pyridine N-oxide Rearrangement | Transition-metal-free, mild conditions for 3-aryl substitution. | Avoids the use of expensive or toxic metal catalysts. | The reaction proceeds through a series of rearrangements which may be complex to control. |

| Directed C-H Functionalization | Use of directing groups to achieve site-specific reactions. | Offers precise control over the position of new functional groups. | Requires additional steps for the introduction and removal of the directing group. |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The three distinct functional groups of this compound—the nucleophilic hydroxyl group, the electrophilic carbon of the chloromethyl group, and the chlorine-substituted carbon on the pyridine ring—offer a rich landscape for chemical transformations. Future research will delve into exploring novel reactivity patterns and designing new synthetic pathways based on the interplay of these groups.

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, although the electron-donating hydroxyl group can decrease its reactivity compared to other chloropyridines. Investigating a broader range of nucleophiles and catalytic systems, such as palladium-catalyzed cross-coupling reactions, could unlock new synthetic possibilities. The chloromethyl group is a reactive electrophile, readily undergoing substitution with various nucleophiles. Future work could explore cascade reactions where an initial substitution at the chloromethyl group triggers a subsequent intramolecular reaction with another part of the molecule.

Furthermore, the pyridine nitrogen atom can act as a Lewis base, coordinating to metal centers or reacting with alkyl halides to form pyridinium salts. This N-activation can significantly alter the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack or dearomatization reactions. Exploring the chemistry of the corresponding pyridinium salts of this compound could lead to the discovery of novel transformation pathways. A powerful metal-free approach has been demonstrated for converting pyridines into fused bicyclic heterocycles through N-pyridinium salts.

Integration into Advanced Materials Science (excluding biological applications)

The unique electronic and structural features of the pyridine ring make its derivatives promising candidates for advanced materials. Future research on this compound will likely explore its integration into non-biological materials science, leveraging its trifunctional nature to create novel polymers and functional materials.

The presence of two reactive chlorines and a hydroxyl group allows this molecule to act as a monomer or a cross-linking agent in polymerization reactions. Polypyridines are known for their interesting electronic properties and can be used in the development of conductive polymers and materials for electronic devices. The specific substitution pattern of this compound could lead to polymers with tailored properties, such as specific solubility, thermal stability, or electronic characteristics. For instance, pyridine-containing polymers have been investigated for their potential use in electronic devices.

The pyridine nitrogen can also serve as a coordination site for metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. By carefully selecting the metal centers and reaction conditions, it may be possible to construct porous materials with applications in gas storage, separation, or catalysis. The functional groups on the pyridine ring could be used to tune the properties of the resulting MOFs. Research has shown that pyridine modifications can regulate the electronic and reactive properties of metal complexes. Pyridine-based derivatives have also been explored as organic cathode materials for batteries.

Table 2: Potential Applications in Advanced Materials Science

| Material Type | Potential Role of this compound | Desired Properties |

| Conductive Polymers | Monomer or cross-linking agent | High charge carrier mobility, tunable bandgap, good processability. |

| Metal-Organic Frameworks (MOFs) | Organic linker | High surface area, tunable pore size, chemical and thermal stability. |

| Organic Light-Emitting Diodes (OLEDs) | Component of electron-transporting materials | Enhanced electron injection and mobility, thermal stability. |

| Battery Materials | Building block for organic cathode materials | High reversible capacity, good cycling stability, high operating voltage. |

Sustainable and Scalable Synthetic Approaches for Industrial Applications

For this compound to find widespread application, the development of sustainable and scalable synthetic processes is paramount. Traditional methods for pyridine synthesis often involve harsh conditions, hazardous reagents, and generate significant waste. Future research will need to focus on green chemistry principles to devise more environmentally friendly and economically viable production methods.

This includes the exploration of multicomponent reactions (MCRs) which can construct the pyridine ring in a single step from simple precursors, improving atom economy and reducing waste. The use of greener solvents, or even solvent-free conditions, is another important avenue. Microwave-assisted synthesis and ultrasonication are techniques that can often lead to shorter reaction times, higher yields, and cleaner reactions.

Developing catalytic processes that utilize earth-abundant and non-toxic metals is a key goal. Furthermore, designing processes that allow for the easy separation and recycling of the catalyst will be crucial for industrial applications. For large-scale production, continuous flow chemistry offers several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and easier automation. Adapting synthetic routes for this compound to flow chemistry setups will be a significant challenge but could lead to more efficient and scalable manufacturing. The synthesis of pyridine bases from renewable resources like glycerol (B35011) is also an area of active research that could provide a more sustainable route to pyridine derivatives in the long term.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-chloro-5-(chloromethyl)pyridin-3-OL, and how do they influence experimental design?

- Answer : The compound (C₆H₅Cl₂NO) has a molecular weight of 162.02 g/mol, a melting point range of 37–42°C , and a flash point of 110°C . Its density is 1.324 g/cm³ . These properties dictate handling protocols:

- Melting point : Requires controlled heating during reactions to avoid decomposition above 49°C .

- Hygroscopicity : Store in airtight containers under inert gas to prevent moisture absorption .

- Solubility : Preliminary tests in polar aprotic solvents (e.g., DCM, THF) are recommended for reaction optimization .

Q. What safety precautions are essential when handling this compound?

- Answer : The compound is classified as Acute Toxicity Category 4 (Oral) and Skin Corrosion Subcategory 1B . Key precautions include:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Use fume hoods for all procedures to mitigate inhalation risks (H314 hazard) .

- Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. How can researchers synthesize this compound?

- Answer : A common route involves chloromethylation of pyridine derivatives:

Substrate : Start with 5-hydroxynicotinic acid derivatives.

Reagents : Use formaldehyde and HCl in the presence of Lewis acids (e.g., ZnCl₂ or AlCl₃) under reflux .

Workup : Neutralize excess acid with NaHCO₃ and purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Yield optimization : Monitor reaction temperature (70–80°C) to minimize byproducts like 2-chloro-3-methylpyridine .

Advanced Research Questions

Q. How can regioselectivity challenges in chloromethylation reactions be addressed?

- Answer : Competing substitution at the 3- and 5-positions arises due to electron density distribution. Strategies include:

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) on the hydroxyl group to steer chloromethylation to the 5-position .

- Catalyst tuning : Use AlCl₃ instead of ZnCl₂ to enhance selectivity, as observed in analogous pyridine systems .

- Computational modeling : DFT calculations (e.g., Gaussian 03) predict reactive sites by analyzing frontier molecular orbitals .

Q. How should researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?

- Answer : Conflicting data (e.g., melting point: 37–42°C vs. 49°C ) arise from impurities or polymorphic forms. Methodological steps:

Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify ≥98% purity .

Thermal analysis : Perform DSC to identify polymorph transitions or decomposition events .

Cross-validation : Compare with structurally similar compounds (e.g., 5-chloro-2,3-dimethoxypyridin-4-ol) to establish trends .

Q. What advanced techniques are recommended for characterizing reactive intermediates during synthesis?

- Answer :

- In-situ NMR : Monitor chloromethylation progress using deuterated DMSO as a solvent .

- High-resolution mass spectrometry (HRMS) : Confirm intermediate masses (e.g., [M+H]⁺ = 163.03) .

- X-ray crystallography : Resolve ambiguities in substitution patterns for crystalline derivatives .

Q. How can environmental persistence and ecotoxicological risks be assessed for this compound?

- Answer : While ecotoxicity data are limited , extrapolate using:

- Read-across models : Compare with chlorinated pyridines (e.g., 2-chloro-5-fluoropyridin-3-ol ) to predict biodegradation pathways.

- Microcosm studies : Expose aquatic systems (e.g., Daphnia magna) to measure LC₅₀ and bioaccumulation potential .

- Photodegradation assays : Use UV-Vis spectroscopy to track degradation kinetics under simulated sunlight .

Key Methodological Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.